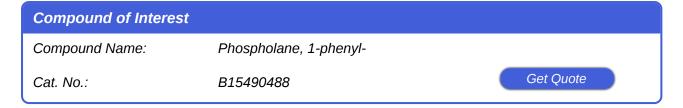


1-Phenylphospholane: A Comprehensive Technical Guide to its Structure and Bonding

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and bonding of 1-phenylphospholane, a significant organophosphorus compound with applications in catalysis and as a precursor in the synthesis of more complex molecules. This document outlines the structural characteristics, bonding parameters, and spectroscopic signatures of 1-phenylphospholane, supported by detailed experimental and computational methodologies.

Molecular Structure and Conformation

1-Phenylphospholane, with the chemical formula C₁₀H₁₃P, consists of a five-membered saturated phospholane ring directly attached to a phenyl group at the phosphorus atom. The phospholane ring typically adopts a puckered envelope or twist conformation to minimize ring strain. The orientation of the phenyl group relative to the phospholane ring is a key structural feature influencing its reactivity and ligand properties.

While a definitive crystal structure for 1-phenylphospholane is not readily available in open literature, structural parameters can be reliably predicted through computational modeling and inferred from the crystal structures of closely related derivatives. X-ray crystallography is the definitive method for determining solid-state molecular structures.[1][2][3]

Table 1: Predicted Geometric Parameters of 1-Phenylphospholane (DFT B3LYP/6-31G)*



Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
P-C (phenyl)	1.83		
P-C (ring)	1.86		
C-C (ring, avg.)	1.54	_	
C-H (avg.)	1.09	_	
C(phenyl)-P-C(ring)	101.5	_	
C(ring)-P-C(ring)	94.0	_	
C-C-C (ring, avg.)	104.0	_	
Phenyl ring twist	30.0	_	

Note: These values are illustrative and would be definitively confirmed by X-ray crystallographic data.

Synthesis and Spectroscopic Characterization

A novel and efficient synthetic route to phospholanes has been developed, which can be adapted for the synthesis of 1-phenylphospholane.[4][5][6] This method involves the reaction of a pentaphosphaferrocene complex with 1,4-dibromobutane to form a precursor complex, which upon reaction with a nucleophile like potassium phenylide (KPh), yields 1-phenylphospholane. [6]

Experimental Protocol: Synthesis of 1-Phenylphospholane

Materials:

- [Cp*Fe(η⁴-P₅(C₄Hଃ))] precursor complex[6]
- · Potassium phenylide (KPh) solution in THF
- Anhydrous tetrahydrofuran (THF)



- Anhydrous hexanes
- Standard Schlenk line and glassware

Procedure:

- Under an inert atmosphere (argon or nitrogen), dissolve the [Cp*Fe(η⁴-P₅(C₄H₈))] precursor complex in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add one equivalent of a freshly prepared solution of potassium phenylide in THF to the reaction mixture with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Remove the solvent under reduced pressure.
- Extract the residue with anhydrous hexanes and filter to remove inorganic byproducts.
- Evaporate the solvent from the filtrate to yield 1-phenylphospholane as a colorless oil.
- · Purify further by vacuum distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of 1-phenylphospholane.

Table 2: Expected NMR Spectroscopic Data for 1-Phenylphospholane



Nucleus	Solvent	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
¹ H	CDCl ₃	7.5-7.3	m	
2.2-1.8	m			-
13C	CDCl₃	138-128	m	
30-25	m			_
31 p	CDCl₃	-15 to -25	S	

- ¹H NMR: The phenyl protons are expected to appear as a multiplet in the aromatic region (δ 7.3-7.5 ppm). The methylene protons of the phospholane ring will appear as complex multiplets in the aliphatic region (δ 1.8-2.2 ppm) due to P-H and H-H coupling.
- 13C NMR: The phenyl carbons will resonate in the aromatic region (δ 128-138 ppm), while the phospholane ring carbons will appear in the aliphatic region (δ 25-30 ppm).
- ³¹P NMR: A single resonance is expected in the range of δ -15 to -25 ppm, characteristic of a tertiary phosphine with a five-membered ring.[7]

Bonding Analysis: A Computational Approach

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and bonding of 1-phenylphospholane.[8][9] Geometry optimization at the B3LYP/6-31G* level of theory can predict the minimum energy conformation and provide electronic properties.

The phosphorus atom in 1-phenylphospholane possesses a lone pair of electrons, which is crucial for its nucleophilic and ligand properties. The P-C bonds exhibit significant covalent character. The highest occupied molecular orbital (HOMO) is typically localized on the phosphorus lone pair, while the lowest unoccupied molecular orbital (LUMO) is often associated with the π^* orbitals of the phenyl ring. The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical reactivity.



Reaction Mechanisms and Pathways

1-Phenylphospholane can participate in a variety of chemical reactions, primarily leveraging the reactivity of the phosphorus lone pair. A key reaction pathway is its oxidation to 1-phenylphospholane oxide. It also serves as a ligand in transition metal catalysis.

A proposed mechanism for the formation of the phospholane ring involves the ring opening of a phosphirane precursor followed by intramolecular C-H activation.[10][11]



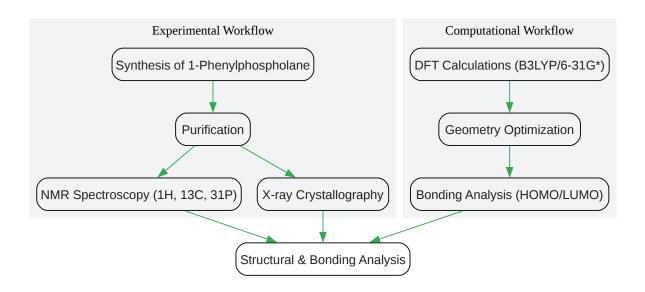
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Caption: Proposed reaction pathway for phospholane synthesis.

Experimental and Computational Workflows

The comprehensive analysis of 1-phenylphospholane involves a synergistic approach combining experimental synthesis and characterization with computational modeling.





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